molecular formula C16H13N3O2S B2458061 Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903509-81-8

Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2458061
CAS RN: 1903509-81-8
M. Wt: 311.36
InChI Key: GZKZUCHJVJJQKK-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a fused benzene and thiazole ring . The compound also contains a pyridine ring and an azetidine ring, which are both nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The specific molecular structure of “Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is not provided in the retrieved papers.

Scientific Research Applications

properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(11-3-4-14-15(6-11)22-10-18-14)19-8-13(9-19)21-12-2-1-5-17-7-12/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKZUCHJVJJQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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